5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((2-Fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 5 with a (2-fluorophenyl)amino group and at position 1 with a 2-methylbenzyl moiety. The carboxamide group at position 4 is linked to the 2-methylbenzyl substituent. This structural framework is common in medicinal chemistry due to the triazole ring's metabolic stability and hydrogen-bonding capabilities, which enhance target binding .
Properties
CAS No. |
1291834-46-2 |
|---|---|
Molecular Formula |
C17H16FN5O |
Molecular Weight |
325.347 |
IUPAC Name |
5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
GGGQWXOOXQBHQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper(I) catalysis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylbenzyl Group: This step involves the use of a coupling reagent to attach the methylbenzyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The unique structural features of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide allow it to interact with various biological targets, leading to significant pharmacological effects:
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Properties : Recent studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. Specifically, it has been shown to induce apoptosis in tumor cells by downregulating anti-apoptotic proteins like Bcl-2 and promoting the expression of cleaved caspase 3 .
Case Studies
- Antitumor Activity Evaluation : A study evaluated the compound's effect on lung cancer cells, revealing that it significantly inhibited cell proliferation at concentrations as low as 10 μM. The mechanism involved cell cycle arrest and induction of apoptosis .
- Antimicrobial Screening : In another investigation, derivatives of this compound were tested against various microbial strains. The results showed moderate to high activity against pathogens like Bacillus cereus and Escherichia coli, indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
The table below compares this compound with other triazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-5-(2-fluoroanilino)-1H-1,2,3-triazole-4-carboxamide | Benzyl instead of methylbenzyl | Varies based on substitution pattern |
| N-(3-bromobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide | Bromine substitution enhances reactivity | Potential for different biological interactions |
| 5-amino-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks fluorine; distinct pharmacological properties | Different antimicrobial profiles due to substituent variations |
Mechanism of Action
The mechanism of action of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related 1,2,3-triazole-4-carboxamide derivatives, highlighting key differences in substituents and biological relevance:
Key Observations:
Substituent Diversity: The target compound’s 2-fluorophenylamino group at position 5 distinguishes it from analogues with simple amino (e.g., ) or alkyl/pyridyl groups (e.g., ). This substitution may enhance binding to aromatic residues in target proteins.
Synthetic Methods :
- Most analogues (e.g., ) are synthesized via coupling of triazole carboxylic acids with amines using thionyl chloride. The target compound likely follows similar protocols.
Compounds with pyridyl substituents (e.g., ) exhibit multi-target activity (Hsp90, B-Raf), highlighting the scaffold’s versatility .
Biological Activity
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Its molecular formula is C16H14FN5O, with a molecular weight of approximately 311.32 g/mol. The compound's structure features a triazole ring, an amine group, and a carboxamide, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Structural Characteristics
The unique structural features of this compound include:
- Triazole ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Methylbenzyl moiety : Potentially increases the compound's binding affinity to biological targets.
Antioxidant and Anti-inflammatory Effects
Research indicates that triazole derivatives exhibit significant antioxidant and anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines. This mechanism is critical in conditions such as neurodegenerative diseases where inflammation plays a pivotal role .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes:
- Xanthine oxidase (XO) : Inhibition of XO can lead to reduced uric acid levels and may benefit conditions like gout. Preliminary studies on related triazole compounds have shown promising XO inhibitory activity.
- Acetylcholinesterase (AChE) : Some triazole derivatives have been reported to inhibit AChE, which is significant for treating Alzheimer's disease. The presence of specific substituents can enhance this activity .
In Vitro Studies
In vitro studies have assessed the biological activity of this compound against various cell lines:
- Neuroprotective Activity : Compounds with similar structures have shown neuroprotective effects in models of Alzheimer’s disease by reducing oxidative stress and inhibiting amyloid-beta aggregation .
- Antiproliferative Activity : Related triazole compounds have exhibited antiproliferative effects against leukemia cell lines, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their substituents. The following table summarizes key findings regarding the influence of different groups on biological activity:
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes like AChE and XO.
- Receptor Modulation : It could modulate receptor activity involved in neurotransmission and inflammatory responses.
Q & A
Q. What are the established synthetic routes for this triazole carboxamide, and how are intermediates characterized?
- Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation: Reacting 2-fluoroaniline with 2-methylbenzyl isocyanide to form an imidoyl chloride intermediate .
Cyclization: Using sodium azide (NaN₃) under controlled conditions (e.g., DMF solvent, 60–80°C) to form the triazole ring .
Intermediate Characterization:
- FT-IR: Confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups.
- LC-MS: Monitor reaction progress and intermediate purity .
Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidoyl Chloride Formation | 2-methylbenzyl isocyanide | THF | 25 | 78 | |
| Triazole Cyclization | NaN₃, CuI | DMF | 80 | 65 |
Q. Which spectroscopic techniques confirm the molecular structure, and what key spectral features are critical?
- Methodological Answer:
- ¹H/¹³C NMR:
- Triazole protons: Resonances at δ 7.8–8.2 ppm (C-H triazole).
- Fluorophenyl group: Distinct splitting patterns (e.g., doublets for para-F in aromatic region) .
- X-ray Crystallography: Resolves spatial arrangement of the 2-methylbenzyl and fluorophenyl groups, confirming regiochemistry .
- HRMS: Validates molecular formula (e.g., [M+H]+ m/z calculated for C₁₇H₁₅FN₆O: 347.13) .
Q. What in vitro screening strategies are recommended for initial bioactivity evaluation?
- Methodological Answer:
- Enzyme Inhibition Assays:
- Use purified kinases or proteases (e.g., EGFR, COX-2) with fluorescence-based substrates.
- IC₅₀ determination via dose-response curves (1 nM–100 µM range) .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values across cell lines?
- Methodological Answer:
- Standardize Assay Conditions:
- Use identical cell passage numbers, serum concentrations, and incubation times.
- Validate with reference compounds (e.g., staurosporine for kinase inhibition).
- Purity Verification:
- HPLC-MS (≥95% purity) to rule out degradation products .
- Mechanistic Profiling:
- Compare target engagement via thermal shift assays or SPR (surface plasmon resonance) .
Q. What approaches improve aqueous solubility without compromising bioactivity?
- Methodological Answer:
- Structural Modifications:
- Introduce polar groups (e.g., -OH, -SO₃H) at the 2-methylbenzyl position .
- Formulation Strategies:
- Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to enhance solubility.
- Nanoemulsions with PEGylated lipids for in vivo stability .
Table 2: Solubility Enhancement Case Studies (Analogous Compounds)
| Strategy | Solubility (µg/mL) | Bioactivity Retention (%) | Reference |
|---|---|---|---|
| β-Cyclodextrin Complex | 12.5 → 450 | 92 | |
| PEGylation | 8.7 → 320 | 85 |
Q. Which computational techniques predict binding interactions with protein targets?
- Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB ID 1M17 for kinases).
- Prioritize poses with hydrogen bonds to fluorophenyl and triazole moieties .
- MD Simulations:
- Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Identify key residues (e.g., Asp 831 in EGFR) for mutagenesis validation .
Key Considerations for Data Interpretation
- Contradictory Bioactivity Data: Differences in assay conditions (e.g., ATP concentration in kinase assays) significantly impact IC₅₀ values. Always report full experimental parameters .
- Stereochemical Effects: Chiral impurities (from synthesis) may alter activity. Use chiral HPLC to verify enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
